L-Palmitoylcarnitine
Overview
Description
L-Palmitoylcarnitine is an ester derivative of carnitine, a compound involved in the metabolism of fatty acids. It plays a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation, a process that generates energy in the form of adenosine triphosphate (ATP). This compound is particularly significant in the context of energy production and fatty acid metabolism .
Mechanism of Action
Target of Action
L-Palmitoylcarnitine primarily targets the Carnitine Palmitoyltransferase (CPT) system , a key rate-limiting enzyme in the fatty acid oxidation (FAO) pathway . This system plays a crucial role in regulating host immune responses and is of great clinical significance .
Mode of Action
This compound interacts directly with its targets, potentiating their enzymatic activities. For instance, it has been shown to potentiate the enzymatic activities of plasmin and tissue plasminogen activator (tPA) , with high affinities .
Biochemical Pathways
This compound is involved in the regulation of membrane molecular dynamics and the β-oxidation of fatty acids . It is a well-known intermediate in mitochondrial fatty acid oxidation, synthesized through the catalyzation of palmitoyl-CoA and L-carnitine . It also plays a role in the TCA cycle to generate energy .
Pharmacokinetics
It is known that this compound is an endogenous fatty acid metabolite , suggesting that it is naturally synthesized and metabolized within the body.
Result of Action
The action of this compound results in various molecular and cellular effects. It has been implicated in the pathology of cardiac ischemia , causing disorders of vascular endothelium . It also potentiates the functions of caspases to take part in apoptosis . Furthermore, it has been shown to exert anti-coagulant effects .
Action Environment
The action of this compound can be influenced by the membrane lipid environment. For instance, during ischemia, this compound accumulates in the sarcolemma and deranges the membrane lipid environment . This alteration of the membrane lipid environment modulates the KATP channel activity .
Biochemical Analysis
Biochemical Properties
L-Palmitoylcarnitine interacts with various enzymes and proteins. It is synthesized through the catalyzation of palmitoyl-CoA and L-carnitine . The transformation of palmitoyl-CoA into this compound is facilitated by the Carnitine O-palmitoyltransferase family . This interaction is crucial for the transport of long-chain acyl groups across the inner membrane of the mitochondria .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to potentiate the enzymatic activities of plasmin and tissue plasminogen activator (tPA), showing high affinities . It also induces elevation of intracellular Ca2+ level in various types of cells , which can lead to disorders of vascular endothelium .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. It directly interacts with plasmin and tPA, potentiating their enzymatic activities . This interaction is crucial for its anti-coagulant effects .
Temporal Effects in Laboratory Settings
It has been shown to exert anti-coagulant effects by potentiating the enzymatic activities of plasmin and tissue plasminogen activator (tPA) .
Dosage Effects in Animal Models
In animal models, this compound administration has been shown to significantly inhibit FeCl3-induced arterial thrombosis
Metabolic Pathways
This compound is involved in the tricarboxylic acid cycle (TCA) to generate energy . The beta oxidation yields 7 NADH, 7 FADH2, and 8 Acetyl-CoA chains . This Acetyl-CoA generates 3 NADH, 1 FADH2, and 1 GTP for every molecule in the TCA cycle .
Transport and Distribution
This compound is actively transferred into the inner membrane of the mitochondria via the carnitine-acylcarnitine translocase . Once inside the inner mitochondrial membrane, the same Carnitine O-palmitoyltransferase family is then responsible for transforming the this compound back to the palmitoyl-CoA form .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria . This localization is crucial for its role in the tricarboxylic acid cycle (TCA) and the production of energy in the form of ATP .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Palmitoylcarnitine can be synthesized through the esterification of palmitic acid with carnitine. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: L-Palmitoylcarnitine undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to produce carnitine and palmitic acid.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield carnitine and palmitic acid.
Esterification: this compound can participate in esterification reactions to form other acylcarnitines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Esterification: Catalysts such as sulfuric acid or hydrochloric acid are used to facilitate esterification reactions.
Major Products:
Oxidation: Carnitine and palmitic acid.
Hydrolysis: Carnitine and palmitic acid.
Esterification: Various acylcarnitines depending on the acyl group used.
Scientific Research Applications
L-Palmitoylcarnitine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: this compound is involved in the study of fatty acid metabolism and energy production in cells.
Medicine: It has been investigated for its potential role in the treatment of metabolic disorders and cardiovascular diseases. .
Comparison with Similar Compounds
L-Palmitoylcarnitine is part of a family of acylcarnitines, which includes compounds such as:
Acetylcarnitine: Involved in the transport of acetyl groups into the mitochondria.
Propionylcarnitine: Plays a role in the metabolism of odd-chain fatty acids.
Butyrylcarnitine: Involved in the metabolism of short-chain fatty acids.
Uniqueness: this compound is unique due to its long-chain fatty acid structure, which makes it particularly important for the transport and metabolism of long-chain fatty acids. Its role in energy production and fatty acid metabolism distinguishes it from other acylcarnitines .
Properties
IUPAC Name |
(3R)-3-hexadecanoyloxy-4-(trimethylazaniumyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h21H,5-20H2,1-4H3/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMRRQXKHMYMOC-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101019091 | |
Record name | Palmitoyl-L-carnitine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101019091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2364-67-2 | |
Record name | Palmitoyl-(-)-carnitine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2364-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Palmitoyl-L-carnitine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002364672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palmitoyl-L-carnitine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101019091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PALMITOYL CARNITINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G38O5K038 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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